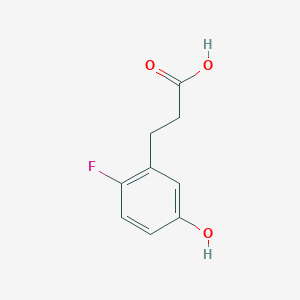![molecular formula C24H25ClN4O2S B12333117 tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B12333117.png)
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution or addition reactions.
Formation of the tert-butyl ester: This step often involves esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate: can be compared with other piperidine carboxylates and thieno[3,2-c]pyridine derivatives.
Similar compounds: this compound, this compound.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the presence of the thieno[3,2-c]pyridine core and the tert-butyl ester group. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25ClN4O2S |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H25ClN4O2S/c1-24(2,3)31-23(30)29-9-5-8-18(14-29)28-22-19-11-20(15-6-4-7-17(25)10-15)32-21(19)16(12-26)13-27-22/h4,6-7,10-11,13,18H,5,8-9,14H2,1-3H3,(H,27,28)/t18-/m0/s1 |
InChI Key |
KPSCPLQTJGGFIJ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=C(C3=C2C=C(S3)C4=CC(=CC=C4)Cl)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=C(C3=C2C=C(S3)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


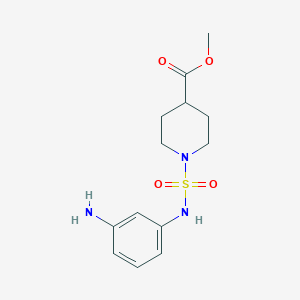
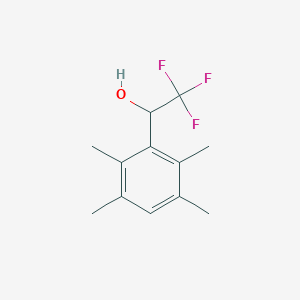
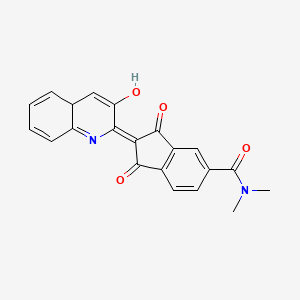
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)
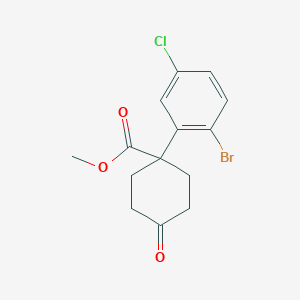

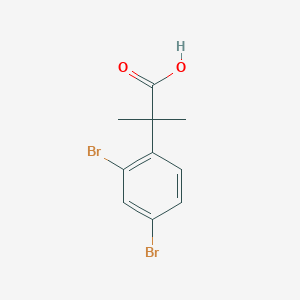
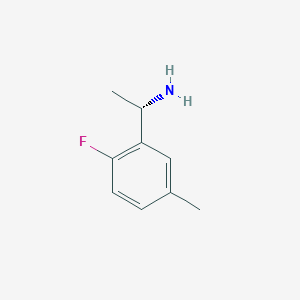
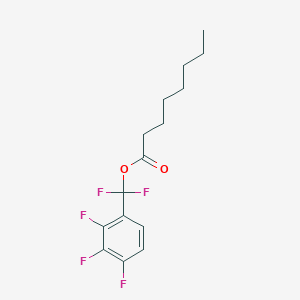
![6-[(1E,3E,5E)-6-(2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl)hexa-1,3,5-trienyl]-3,5-dimethylpyran-2-one](/img/structure/B12333090.png)
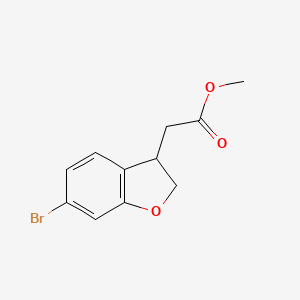
![2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)

